molecular formula C9H15NO B8665188 3-Formyl-2-propylpentanenitrile CAS No. 88456-19-3

3-Formyl-2-propylpentanenitrile

Cat. No. B8665188
CAS RN: 88456-19-3
M. Wt: 153.22 g/mol
InChI Key: ZEHNLWKVBVBSHU-UHFFFAOYSA-N
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Description

3-Formyl-2-propylpentanenitrile is a useful research compound. Its molecular formula is C9H15NO and its molecular weight is 153.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Formyl-2-propylpentanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Formyl-2-propylpentanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

88456-19-3

Product Name

3-Formyl-2-propylpentanenitrile

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

3-formyl-2-propylpentanenitrile

InChI

InChI=1S/C9H15NO/c1-3-5-9(6-10)8(4-2)7-11/h7-9H,3-5H2,1-2H3

InChI Key

ZEHNLWKVBVBSHU-UHFFFAOYSA-N

Canonical SMILES

CCCC(C#N)C(CC)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

195 parts of 97% strength 2-ethylhex-2-enal, 77 parts of N-methylpyrrolidone and 33 parts of stabilizer-free hydrocyanic acid were initially taken in a stirred autoclave. The autoclave was closed, 18 parts of a 5% strength solution of sodium hydroxide in ethylene glycol were then metered in over about 5 minutes, and the autoclave was then heated at 115° C. for 40 minutes. After the reaction was complete, the product was removed via a siphon tube, and introduced onto a mixture of 5 parts of 85% strength phosphoric acid and 300 parts of ice. The organic phase was taken up in 300 parts of diethyl ether, and the solution was washed with three times 500 parts of water, dried over magnesium sulfate and fractionally distilled. 55 parts of 2-ethylhex-2-enal and 117 parts of 3-cyano-2-ethylhexanal were obtained in a boiling range of from 35° to 47° C./0.05 mbar. This corresponded to a yield of 68.9% of theory, based on 2-ethylhex-2-enal converted, or 62.6% of theory, based on hydrocyanic acid employed.
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